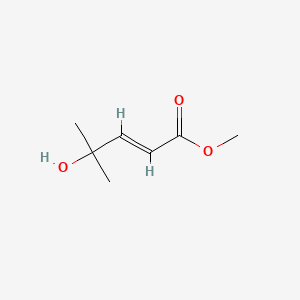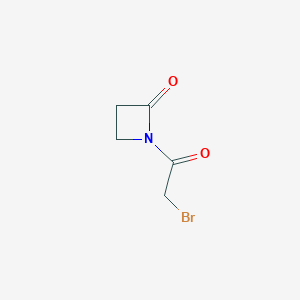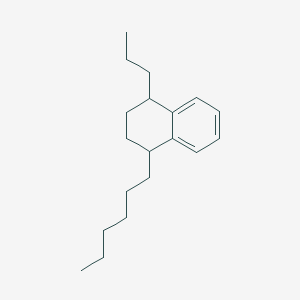
1-Hexyl-4-propyl-1,2,3,4-tetrahydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexyl-4-propyl-1,2,3,4-tetrahydronaphthalene is a chemical compound with the molecular formula C19H30. It is a derivative of tetrahydronaphthalene, which is a bicyclic hydrocarbon. This compound is known for its unique structure, which includes a hexyl group and a propyl group attached to the tetrahydronaphthalene core .
Preparation Methods
The synthesis of 1-Hexyl-4-propyl-1,2,3,4-tetrahydronaphthalene typically involves the alkylation of 1,2,3,4-tetrahydronaphthalene with hexyl and propyl halides under specific reaction conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction. Industrial production methods may involve the use of catalysts to increase the yield and efficiency of the reaction .
Chemical Reactions Analysis
1-Hexyl-4-propyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst like palladium or platinum, resulting in the formation of fully saturated hydrocarbons.
Scientific Research Applications
1-Hexyl-4-propyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions between hydrocarbons and biological membranes.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used as a solvent and as an intermediate in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Hexyl-4-propyl-1,2,3,4-tetrahydronaphthalene involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and function. Additionally, its structure enables it to participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
1-Hexyl-4-propyl-1,2,3,4-tetrahydronaphthalene can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydronaphthalene: The parent compound, which lacks the hexyl and propyl groups, making it less hydrophobic and less versatile in chemical reactions.
1-Hexyl-1,2,3,4-tetrahydronaphthalene: Similar but with only a hexyl group, leading to different chemical properties and reactivity.
1-Propyl-1,2,3,4-tetrahydronaphthalene: Similar but with only a propyl group, affecting its solubility and interaction with other molecules.
Properties
CAS No. |
61761-63-5 |
|---|---|
Molecular Formula |
C19H30 |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
1-hexyl-4-propyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C19H30/c1-3-5-6-7-11-17-15-14-16(10-4-2)18-12-8-9-13-19(17)18/h8-9,12-13,16-17H,3-7,10-11,14-15H2,1-2H3 |
InChI Key |
CIXJIJCFRMVVEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1CCC(C2=CC=CC=C12)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


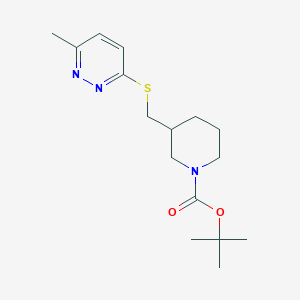
![Methyl 1,3-dimethyl-2-thiabicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B13957264.png)
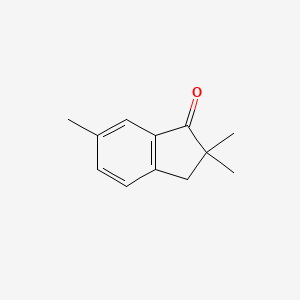
![N-(piperidin-4-yl)-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B13957278.png)
![4-[(4-chlorobenzyl)oxy]-N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methoxybenzamide](/img/structure/B13957285.png)
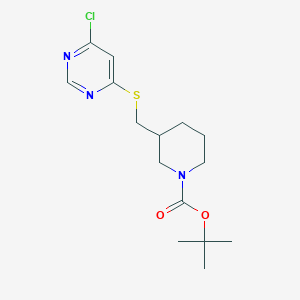
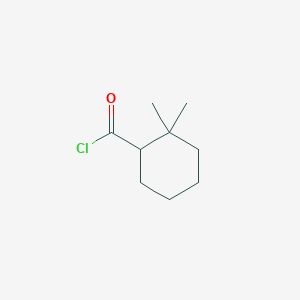
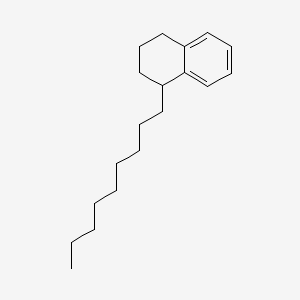
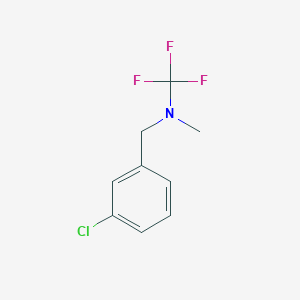
![2-[(Butoxycarbonyl)oxy]propionic acid tetrahydrofuran-2-ylmethyl ester](/img/structure/B13957301.png)
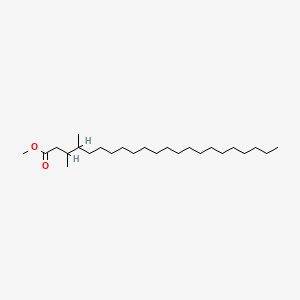
![N-isopropyl-1H-benzo[d]imidazole-2-sulfonamide](/img/structure/B13957310.png)
